N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
CAS No.: 946275-99-6
Cat. No.: VC11918390
Molecular Formula: C19H15N3O3
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946275-99-6 |
|---|---|
| Molecular Formula | C19H15N3O3 |
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C19H15N3O3/c1-2-17-21-22-19(25-17)12-7-9-14(10-8-12)20-18(23)16-11-13-5-3-4-6-15(13)24-16/h3-11H,2H2,1H3,(H,20,23) |
| Standard InChI Key | BGDJPVNWKWMREF-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
| Canonical SMILES | CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound integrates two pharmacologically significant heterocycles:
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Benzofuran core: A fused bicyclic system (C₈H₆O) providing planar rigidity and π-π stacking capabilities .
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1,3,4-Oxadiazole ring: A five-membered heterocycle (C₂H₃N₂O) with electron-deficient properties, enhancing metabolic stability and hydrogen-bonding potential .
The ethyl group at the oxadiazole C5 position introduces hydrophobicity, while the carboxamide linker enables hydrogen bonding with biological targets .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅N₃O₃ |
| Molecular Weight | 333.3 g/mol |
| logP | 2.01 (predicted) |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Topological Polar Surface | 71.3 Ų |
Synthesis and Optimization
Synthetic Routes
The synthesis follows a three-step protocol:
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Benzofuran-2-carboxylic Acid Preparation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions .
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Oxadiazole Formation: Reaction of 4-aminophenylhydrazide with ethyl cyanoacetate, followed by cyclodehydration using POCl₃ or PPA .
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Amide Coupling: Condensation of benzofuran-2-carboxylic acid with 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline using DCC/DMAP or HATU .
Ultrasonic-assisted methods reduce reaction times (4–6 hours) and improve yields (53–79%) compared to conventional thermal approaches .
Analytical Characterization
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¹H/¹³C NMR: Confirms substitution patterns (e.g., ethyl group δ 1.2–1.4 ppm; oxadiazole C=O δ 165–170 ppm) .
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IR Spectroscopy: Identifies amide C=O stretch (~1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Structure-Activity Relationships (SAR)
Table 2: Analog Comparison
| Compound | Substituent | Activity (IC₅₀) |
|---|---|---|
| 5-Methyl-oxadiazole | Methyl (C5) | Antimicrobial |
| 2-Fluorophenylacetamide | Fluorine (C2) | Tyrosinase: 11 μM |
| Target Compound | Ethyl (C5) | Broad-spectrum |
Key SAR insights:
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C5 Alkyl Groups: Ethyl enhances lipophilicity and membrane permeability vs. methyl .
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Amide Linkers: Improve solubility and target affinity compared to ester analogs .
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the ethyl group .
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Toxicity: Low Ames test risk but potential hepatotoxicity at doses >50 mg/kg .
Bioavailability Challenges
The compound’s high polar surface area (71.3 Ų) may limit blood-brain barrier penetration, necessitating prodrug strategies .
Applications in Drug Development
Targeted Therapies
Diagnostic Tools
Fluorinated derivatives serve as PET tracers for tumor imaging .
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